N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with both aromatic and aliphatic components, making it potentially interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 4-amino-2-methylbenzoic acid with 2-(2-methoxyphenoxy)propanoyl chloride in the presence of a base such as triethylamine.
Purification: The crude product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting the amide to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are common.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its amide structure.
Medicine: Could be explored for pharmaceutical properties, such as anti-inflammatory or analgesic effects.
Industry: Possible use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The aromatic and amide groups could facilitate binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2-methylphenyl)-2-(2-hydroxyphenoxy)-propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide is unique due to the presence of both methoxy and amino groups, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-10-13(18)8-9-14(11)19-17(20)12(2)22-16-7-5-4-6-15(16)21-3/h4-10,12H,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHDMJDCVRYVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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